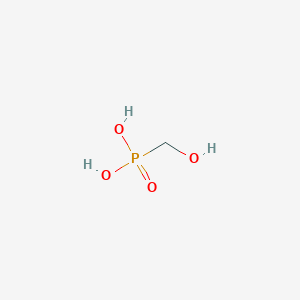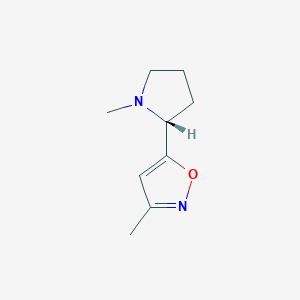![molecular formula C7H10N2O2 B122588 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) CAS No. 153580-06-4](/img/structure/B122588.png)
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI), commonly known as trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one exhibits a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one is its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in drug development. Finally, its potential as an antioxidant and anti-inflammatory agent may also be explored further in the future.
Méthodes De Synthèse
The synthesis of trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one involves the reaction of 1,4-dioxane with 2,3-dichloropyridine in the presence of sodium hydride. The resulting product is then treated with sodium methoxide to obtain the final compound.
Applications De Recherche Scientifique
Trans-4-methyl-7-oxo-1,2-diazaspiro[4.4]non-1-ene-6-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
153580-06-4 |
|---|---|
Nom du produit |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7-/m1/s1 |
Clé InChI |
SGFDMTISHKFYJH-IYSWYEEDSA-N |
SMILES isomérique |
C[C@@H]1CN=N[C@]12CCOC2=O |
SMILES |
CC1CN=NC12CCOC2=O |
SMILES canonique |
CC1CN=NC12CCOC2=O |
Synonymes |
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



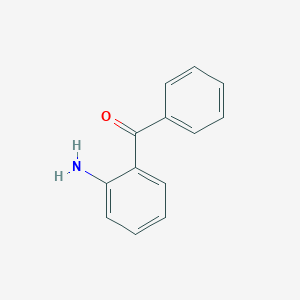
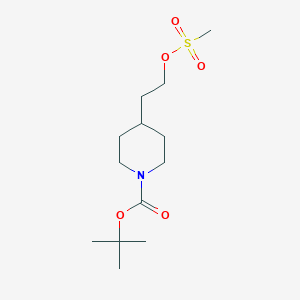
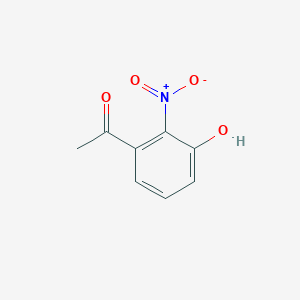
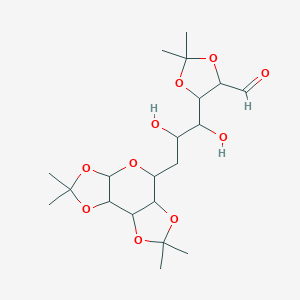
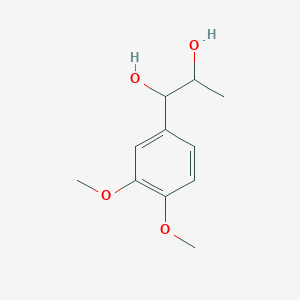
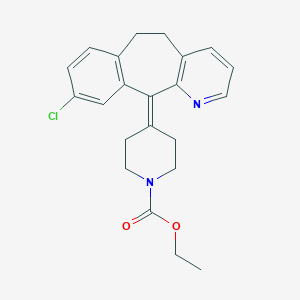
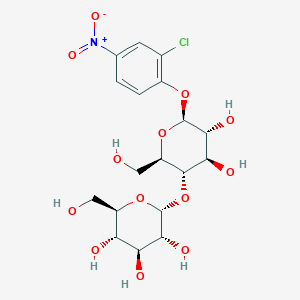
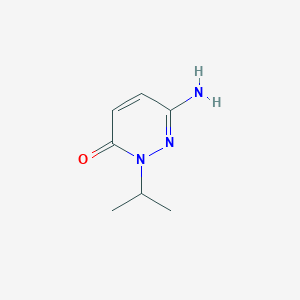

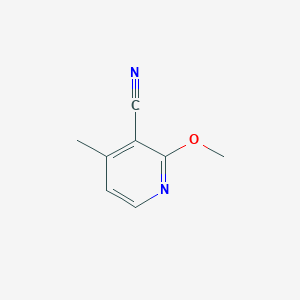
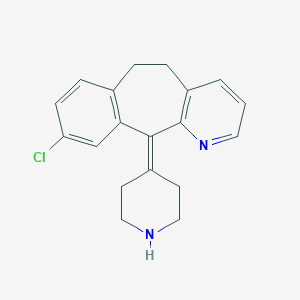
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
